1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((4-methoxyphenyl)amino)methyl)-
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Overview
Description
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((4-methoxyphenyl)amino)methyl)- is a heterocyclic compound that belongs to the oxadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route may involve:
Formation of the hydrazide: Starting from a suitable carboxylic acid derivative.
Cyclization: Reaction with carbon disulfide under basic conditions to form the oxadiazole ring.
Functionalization: Introduction of the 3,5-dibromo-2-hydroxyphenyl and 4-methoxyphenyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates.
Controlled temperature and pressure: To ensure the stability of intermediates and final products.
Purification techniques: Such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the oxadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: For their antimicrobial, antifungal, and anticancer activities.
Medicine: As potential therapeutic agents for various diseases.
Industry: In the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to:
Inhibition of enzyme activity: By binding to the active site or allosteric sites.
Modulation of receptor activity: By acting as agonists or antagonists.
Disruption of cellular processes: Such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-2-thione: A simpler derivative with similar biological activities.
1,3,4-Oxadiazole-2-one: Another oxadiazole derivative with different functional groups.
1,2,4-Oxadiazole: A related heterocyclic compound with a different ring structure.
Uniqueness
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((4-methoxyphenyl)amino)methyl)- lies in its specific functional groups, which may confer unique biological activities and chemical reactivity compared to other oxadiazole derivatives.
Properties
CAS No. |
81963-84-0 |
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Molecular Formula |
C16H13Br2N3O3S |
Molecular Weight |
487.2 g/mol |
IUPAC Name |
5-(3,5-dibromo-2-hydroxyphenyl)-3-[(4-methoxyanilino)methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C16H13Br2N3O3S/c1-23-11-4-2-10(3-5-11)19-8-21-16(25)24-15(20-21)12-6-9(17)7-13(18)14(12)22/h2-7,19,22H,8H2,1H3 |
InChI Key |
DYOJQHVUTFGQCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCN2C(=S)OC(=N2)C3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
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